molecular formula C8H5ClN2O2 B8010816 6-chloro-1H-indazole-5-carboxylic acid

6-chloro-1H-indazole-5-carboxylic acid

Cat. No.: B8010816
M. Wt: 196.59 g/mol
InChI Key: TXWNGDOOEVODAO-UHFFFAOYSA-N
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Description

6-Chloro-1H-indazole-5-carboxylic acid is a versatile indazole-based building block in medicinal chemistry and drug discovery research . Its primary research value lies in its role as a critical synthetic intermediate for the development of novel antitumor agents, particularly inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) pathway . The PI3Kδ isoform is an important therapeutic target for treating B-cell malignancies, such as chronic lymphocytic leukemia, small lymphocytic lymphoma, and follicular lymphoma . Research indicates that this compound serves as a core structural motif in the synthesis of potential drug candidates designed to overcome limitations of existing therapies . Beyond oncology, indazole-5-carboxamide derivatives are extensively investigated in neuroscience research as potent and selective, reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme target for Parkinson's disease . The compound's structure allows for functionalization at different positions, making it a valuable scaffold for generating diverse libraries of molecules with varied therapeutic properties . This chemical is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-1H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-2-7-4(3-10-11-7)1-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWNGDOOEVODAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired indazole derivative .

Industrial Production Methods

Industrial production methods for 6-chloro-1H-indazole-5-carboxylic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while reduction can produce indazole alcohols .

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of indazole compounds, including 6-chloro-1H-indazole-5-carboxylic acid, exhibit neuroprotective properties. They have been investigated for their potential in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer’s disease. A study highlighted the compound's ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration, thereby providing a protective effect against neuronal damage .

Cardiovascular Health

Indazoles have shown promise in cardiovascular applications. Specifically, compounds similar to 6-chloro-1H-indazole-5-carboxylic acid have been studied for their effects on platelet aggregation and vascular contraction. These compounds may help mitigate conditions such as hypertension and atherosclerosis by modulating inflammatory responses and oxidative stress levels in vascular smooth muscle cells .

Cancer Research

The compound has demonstrated anti-cancer properties by inhibiting angiogenesis and tumor growth. Studies using xenograft models revealed that indazole derivatives could block the hypoxia-inducible factor (HIF)-1 pathway, which is crucial for tumor survival under low oxygen conditions . This suggests that 6-chloro-1H-indazole-5-carboxylic acid could be a candidate for developing novel anti-cancer therapies.

Case Study 1: Neuroprotection in Parkinson's Disease

A recent study investigated the effects of 6-chloro-1H-indazole-5-carboxylic acid on neuronal survival in models of Parkinson's disease. The results indicated that treatment with this compound led to a significant reduction in apoptosis markers and improved motor function in treated animals compared to controls .

Case Study 2: Cardiovascular Benefits

In a controlled trial involving spontaneously hypertensive rats, administration of the compound resulted in lowered blood pressure and improved endothelial function. The study concluded that the anti-inflammatory properties of 6-chloro-1H-indazole-5-carboxylic acid contributed to these cardiovascular benefits, making it a potential therapeutic agent for managing hypertension .

Mechanism of Action

The mechanism of action of 6-chloro-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • This impacts interactions with biological targets like enzymes .
  • Substituent Position Effects : The chlorine atom at C6 in 6-chloro-1H-indazole-5-carboxylic acid creates steric and electronic effects distinct from C4 or C7 substitution in indole analogs. For example, C6 substitution in indazoles may enhance metabolic stability compared to C7-substituted indoles .

Functional Group Derivatives

Derivatization of the carboxylic acid group alters solubility and reactivity:

Compound Name Derivative Type Purity Key Properties
6-Chloro-1H-indazole-5-carboxylic acid methyl ester Methyl ester 97% Increased lipophilicity for membrane penetration
6-Chloro-1H-indazole-5-carbonitrile Nitrile 95% Enhanced electrophilicity for nucleophilic reactions
6-Hydroxy-1H-indazole-5-carboxylic acid Hydroxy substituent N/A Potential for hydrogen bonding and metal chelation

Reactivity Trends :

  • The methyl ester derivative (e.g., from PharmaBlock Sciences) is commonly used in prodrug strategies to improve bioavailability .
  • Nitrile derivatives (e.g., A545786) are intermediates in synthesizing heterocyclic scaffolds via cycloaddition reactions .

Halogen vs. Other Substituents

Replacing chlorine with other halogens or groups modulates bioactivity:

Compound Name Substituent Molecular Weight (g/mol) Notable Applications
5-Bromo-4-nitro-1H-indazole Br at C5, NO₂ at C4 243.03 Antimicrobial and anticancer research
6-Fluoro-1H-indazole-5-carboxylic acid F at C6 180.13 Improved metabolic stability vs. Cl
6-Methyl-5-nitro-1H-indazole CH₃ at C6, NO₂ at C5 193.17 Explosive reactivity in nitration pathways

Comparative Insights :

  • Electron-Withdrawing Effects : Chlorine’s stronger electron-withdrawing nature compared to fluorine or methyl groups increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) .
  • Biological Activity : Bromine’s larger atomic radius enhances hydrophobic interactions in protein binding pockets, as seen in kinase inhibitors like PF-06409577 (a chloro-indole-carboxylic acid analog) .

Analytical Data

  • Melting Points : Chlorinated indazoles typically exhibit high melting points (>200°C) due to strong intermolecular hydrogen bonding .
  • Spectroscopy : IR spectra show characteristic C=O stretches at ~1700 cm⁻¹ for carboxylic acids, while ^1H NMR reveals deshielded protons near electron-withdrawing groups (e.g., δ 8.2–8.5 ppm for H4 in 6-chloroindazoles) .

Biological Activity

6-Chloro-1H-indazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables that summarize key findings.

Chemical Structure and Properties

6-Chloro-1H-indazole-5-carboxylic acid features a chlorinated indazole structure, characterized by a five-membered ring containing nitrogen atoms and a carboxylic acid functional group. Its molecular formula is C_9H_7ClN_2O_2, with a molecular weight of 210.62 g/mol. The presence of the carboxylic acid group enhances its reactivity and solubility in biological systems, making it a valuable candidate for drug development.

Indazole derivatives, including 6-chloro-1H-indazole-5-carboxylic acid, interact with various biological targets, particularly kinases such as chk1 and chk2. These interactions can modulate critical biochemical pathways involved in cell proliferation, apoptosis, and inflammation.

Key Mechanisms:

  • Inhibition of Kinases: The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Antimicrobial Activity: It shows potential against various pathogens by disrupting their cellular functions.
  • Anti-inflammatory Effects: It can modulate inflammatory responses by affecting cytokine production and signaling pathways .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity: Research indicates that derivatives of indazole can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity: Studies have demonstrated effectiveness against fungal strains like Candida albicans and Candida glabrata, showcasing its potential as an antifungal agent .
  • Anti-inflammatory Activity: In vivo studies have shown significant anti-inflammatory effects in models such as the carrageenan-induced edema test .

Table 1: Anticandidal Activity of Indazole Derivatives

CompoundActivity Against C. albicansActivity Against C. glabrataMinimum Inhibitory Concentration (MIC)
10aYesYes (miconazole susceptible)100 µM
10gYesYes (miconazole resistant)1 mM
3jYesNo1 mM

Table 2: Anti-inflammatory Efficacy in Animal Models

CompoundED50 (mg/kg)Model Used
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid3.5Carrageenan-induced edema

Case Studies

  • Antifungal Evaluation : A study evaluated various indazole derivatives for their antifungal properties against Candida species. The results indicated that compounds with specific substituents exhibited enhanced activity at lower concentrations compared to traditional antifungals .
  • Anti-inflammatory Research : In a carrageenan-induced edema model, the anti-inflammatory activity of certain indazole derivatives was assessed. The most potent compound demonstrated an ED50 value significantly lower than many currently used anti-inflammatory drugs .
  • Cancer Cell Line Studies : Several derivatives were tested on cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through mechanisms involving the modulation of kinase activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-1H-indazole-5-carboxylic acid, and how can purity be optimized?

  • Methodology :

  • Synthetic Pathways : Start with halogenated indazole precursors (e.g., 6-chloro-5-nitro-1H-indazole) followed by nitro-group reduction and carboxylation. Alternative routes involve ester hydrolysis (e.g., methyl ester derivatives under basic conditions, as seen in analogous indole systems) .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from DMF/acetic acid mixtures to achieve >95% purity. Monitor via HPLC with UV detection at 254 nm .
  • Yield Optimization : Control reaction temperature (50–80°C) and stoichiometry (1.1–1.3 equivalents of carboxylation agents) to minimize side products like decarboxylated derivatives .

Q. How can the structure of 6-chloro-1H-indazole-5-carboxylic acid be confirmed experimentally?

  • Methodology :

  • Spectroscopic Analysis :
  • NMR : Compare 1H^1H and 13C^{13}C NMR shifts with calculated values (e.g., δ ~12.5 ppm for indazole NH, δ ~165–170 ppm for carboxylic acid carbonyl) .
  • IR : Identify characteristic peaks (e.g., O-H stretch at 2500–3000 cm1^{-1}, C=O at ~1700 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 197.0 (C8 _8H5 _5ClN2 _2O2 _2) with ESI-MS .

Q. What are the key solubility and stability considerations for this compound?

  • Methodology :

  • Solubility Testing : Dissolve in polar aprotic solvents (DMSO, DMF) for biological assays. Aqueous solubility is limited (use pH-adjusted buffers or co-solvents like ethanol) .
  • Stability : Store at –20°C under inert atmosphere to prevent decarboxylation. Monitor degradation via TLC or HPLC over 1–2 weeks .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of 6-chloro-1H-indazole-5-carboxylic acid?

  • Methodology :

  • Single-Crystal X-Ray Diffraction : Use SHELXL for refinement. Key parameters include hydrogen bonding between carboxylic acid O-H and indazole N atoms, which stabilizes the 1H-tautomer .
  • Comparative Analysis : Overlay experimental and DFT-calculated structures (e.g., using Gaussian at B3LYP/6-31G* level) to validate tautomeric preferences .

Q. What strategies are effective for analyzing biological interactions, such as enzyme inhibition?

  • Methodology :

  • Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with recombinant enzymes (e.g., kinases or carboxylases). Calculate IC50_{50} values via dose-response curves .
  • Molecular Docking : Perform AutoDock Vina simulations to predict binding poses, focusing on the carboxylic acid moiety’s interaction with catalytic residues .

Q. How can contradictory data on reactivity (e.g., decarboxylation rates) be reconciled?

  • Methodology :

  • Controlled Experiments : Vary pH (4–10), temperature (25–80°C), and solvent polarity to identify conditions favoring decarboxylation. Use 1H^1H NMR to track CO2 _2 release .
  • Mechanistic Studies : Employ isotopic labeling (e.g., 13C^{13}C-carboxylic acid) to trace reaction pathways and identify intermediates via LC-MS .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (~1.5), bioavailability (30–40%), and CYP450 metabolism. Validate with in vitro microsomal assays .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (e.g., mitochondrial disruption) and verify with cell viability assays (e.g., HepG2 cells) .

Methodological Notes

  • Crystallography : SHELX programs are critical for resolving tautomerism and hydrogen-bonding networks .
  • Synthesis : Methyl ester intermediates (e.g., 6-chloro-1H-indazole-5-carboxylic acid methyl ester) simplify purification before hydrolysis .
  • Data Contradictions : Cross-validate spectroscopic and computational results to address discrepancies in tautomeric stability or reactivity .

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